molecular formula C19H12FN3O2 B10937725 2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10937725
M. Wt: 333.3 g/mol
InChI Key: WWHAGALIPNSIFY-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde and phenylhydrazine can form an intermediate hydrazone, which then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the desired pyrazolo[1,5-a]pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to a reduction in the production of inflammatory mediators or the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H12FN3O2

Molecular Weight

333.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C19H12FN3O2/c20-14-8-6-13(7-9-14)16-11-18-21-15(12-4-2-1-3-5-12)10-17(19(24)25)23(18)22-16/h1-11H,(H,24,25)

InChI Key

WWHAGALIPNSIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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